Hydroxy-PEG4-ethyl ester
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Overview
Description
It is a compound with a molecular formula of C11H22O6 and a molecular weight of 250.29 g/mol. This compound is widely used in various scientific and industrial applications due to its unique properties, such as high solubility in both aqueous and organic solvents, and its ability to form stable conjugates with other molecules.
Preparation Methods
Hydroxy-PEG4-ethyl ester can be synthesized through several methods, including:
Fischer Esterification: This traditional method involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.
Acylation of Alcohols: This method involves the reaction of alcohols with acid chlorides or anhydrides to form esters.
Transesterification: This process involves the exchange of the alkoxy group of an ester with another alcohol.
Industrial production methods often involve large-scale esterification or transesterification reactions under optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Hydroxy-PEG4-ethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Oxidation: The hydroxyl group in the compound can be oxidized to form aldehydes or ketones under specific conditions.
Substitution Reactions: The ester group can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate) . The major products formed from these reactions include carboxylic acids, alcohols, aldehydes, and ketones .
Scientific Research Applications
Hydroxy-PEG4-ethyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to improve their solubility and stability.
Medicine: this compound is employed in drug delivery systems to enhance the bioavailability and reduce the immunogenicity of therapeutic agents.
Industry: It is used in the production of cosmetics, pharmaceuticals, and other products that require high solubility and stability.
Mechanism of Action
The mechanism of action of Hydroxy-PEG4-ethyl ester involves its ability to form stable conjugates with other molecules through esterification and other chemical reactions. The compound’s hydroxyl group can participate in hydrogen bonding, enhancing the solubility and stability of the conjugated molecules . The PEG moiety provides flexibility and reduces steric hindrance, allowing for efficient interaction with molecular targets .
Comparison with Similar Compounds
Hydroxy-PEG4-ethyl ester can be compared with other PEG derivatives, such as:
Hydroxy-PEG4-t-butyl ester: Similar in structure but with a t-butyl group instead of an ethyl group, offering different solubility and reactivity properties.
Hydroxy-PEG4-acid: Contains a carboxylic acid group instead of an ester, providing different reactivity and applications.
Hydroxy-PEG4-methyl ester: Similar to this compound but with a methyl group, affecting its solubility and reactivity.
This compound is unique due to its specific balance of hydrophilicity and reactivity, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C11H22O6 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
ethyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C11H22O6/c1-2-17-11(13)3-5-14-7-9-16-10-8-15-6-4-12/h12H,2-10H2,1H3 |
InChI Key |
PGCDRCTVDGPPLF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCOCCOCCOCCO |
Origin of Product |
United States |
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